![molecular formula C9H9ClFNO B2798478 2-chloro-N-(4-fluorophenyl)propanamide CAS No. 21262-04-4](/img/structure/B2798478.png)
2-chloro-N-(4-fluorophenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-chloro-N-(4-fluorophenyl)propanamide” is a chemical compound with the molecular formula C9H9ClFNO and a molecular weight of 201.63 . It is typically available in powder form .
Molecular Structure Analysis
The InChI code for “2-chloro-N-(4-fluorophenyl)propanamide” is 1S/C9H9ClFNO/c1-6(10)9(14)13-8-4-2-7(11)3-5-8/h2-6H,1H3,(H,13,14) . This code provides a detailed description of the molecule’s structure, including the positions of the chlorine, fluorine, and amide functional groups.Physical And Chemical Properties Analysis
“2-chloro-N-(4-fluorophenyl)propanamide” is a powder . The exact physical and chemical properties such as melting point, boiling point, and density are not available in the current data.Scientific Research Applications
Synthesis and Characterization
- Compounds with structural similarities to "2-chloro-N-(4-fluorophenyl)propanamide" have been synthesized through various chemical reactions, focusing on their structural analysis and characterization. For instance, a study by Manolov et al. (2022) describes the synthesis of a hybrid molecule via a reaction between amphetamine and flurbiprofen, characterized by spectral data (Manolov, Ivanov, & Bojilov, 2022).
Biological Activities
Aminoacetamide derivatives have been optimized against Plasmodium falciparum, showcasing potential as leads for malaria treatment. Although solubility and stability issues were noted, these compounds, including those with chloro-fluorophenyl groups, showed promising antimalarial potency (Norcross et al., 2019).
Novel heterocyclic inhibitors of matrix metalloproteinases featuring a fluorophenyl group have been investigated, highlighting the therapeutic potential in targeting cancer and metastasis. The structural analysis indicated unique hydrogen bonding patterns contributing to their inhibitory activity (Schröder et al., 2001).
Antimicrobial and Anticancer Properties
- Studies on flurbiprofen hydrazide derivatives indicate their potential as anti-HCV, anticancer, and antimicrobial agents. Certain derivatives showed marked efficacy against hepatitis C virus NS5B RNA polymerase and leukemia cancer cell lines, albeit without significant anticandidal and antifungal activities (Çıkla et al., 2013).
Chemical Properties and Solubility
- Research on the solubility of chloro-N-(methylphenyl)propanamide derivatives in various solvent mixtures has been conducted to understand their dissolution properties better. This research is fundamental for the development of pharmaceutical formulations, indicating that solubility increases with temperature (Pascual et al., 2017).
Safety and Hazards
properties
IUPAC Name |
2-chloro-N-(4-fluorophenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFNO/c1-6(10)9(13)12-8-4-2-7(11)3-5-8/h2-6H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDIGWZTSCBRNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(4-fluorophenyl)propanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.